molecular formula C13H14ClNO2 B7813854 4-Chloromethyl-2-(4-methoxy-3-methylphenyl)-5-methyloxazole

4-Chloromethyl-2-(4-methoxy-3-methylphenyl)-5-methyloxazole

Cat. No.: B7813854
M. Wt: 251.71 g/mol
InChI Key: ZCOKDYAAUDEBMC-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-(4-methoxy-3-methylphenyl)-5-methyloxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a chloromethyl group, a methoxy group, and a methyl group attached to a phenyl ring, along with a methyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-2-(4-methoxy-3-methylphenyl)-5-methyloxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.

    Substitution Reactions: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using reagents like methanol and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-2-(4-methoxy-3-methylphenyl)-5-methyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

4-Chloromethyl-2-(4-methoxy-3-methylphenyl)-5-methyloxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-(4-methoxy-3-methylphenyl)-5-methyloxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition or activation of enzymes and other proteins, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in having a methoxy group attached to a phenyl ring.

    4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methyl groups on the phenyl ring.

    2-(Chloromethyl)-3,4-dimethoxypyridine: Contains a chloromethyl group and methoxy groups on a pyridine ring.

Uniqueness

4-Chloromethyl-2-(4-methoxy-3-methylphenyl)-5-methyloxazole is unique due to its specific combination of functional groups and the oxazole ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-8-6-10(4-5-12(8)16-3)13-15-11(7-14)9(2)17-13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOKDYAAUDEBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=C(O2)C)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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